molecular formula C8H14O B14710719 (tert-Butoxymethylidene)cyclopropane CAS No. 23230-90-2

(tert-Butoxymethylidene)cyclopropane

Cat. No.: B14710719
CAS No.: 23230-90-2
M. Wt: 126.20 g/mol
InChI Key: HTNYPZRNCTWUTA-UHFFFAOYSA-N
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Description

(tert-Butoxymethylidene)cyclopropane is a cyclopropane derivative featuring a tert-butoxymethylidene substituent. Cyclopropane rings are highly strained three-membered carbon systems, often incorporated into natural products and synthetic compounds for their unique conformational and electronic properties. Cyclopropane-containing compounds, such as mycobacterial acids (MAs) and monosporasols, are notable for their biological activities and roles in drug discovery .

Properties

CAS No.

23230-90-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxymethylidenecyclopropane

InChI

InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3

InChI Key

HTNYPZRNCTWUTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC=C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.

Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .

Scientific Research Applications

(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

  • Methoxy- and Keto-MAs: Methoxy-MA (MMA) and keto-MA (KMA) are oxygenated cyclopropane derivatives with cis- or trans-cyclopropane configurations. MMA predominantly adopts a cis configuration, while KMA favors trans, influenced by adjacent methyl and functional groups .
  • GABA Analogs: Cyclopropane-based GABA analogs (e.g., cis-3,4-methano derivatives) use cyclopropane rings to enforce restricted conformations. The tert-butoxymethylidene group may similarly restrict molecular flexibility but with distinct steric and electronic effects due to its bulky tert-butoxy moiety .

Spectroscopic Properties

NMR chemical shifts (δHb) of cyclopropane derivatives are sensitive to the shielding effects of the cyclopropane ring. For example:

  • Compound 19 (unspecified structure) exhibits a δHb value influenced by cyclopropane anisotropy .
  • (tert-Butoxymethylidene)cyclopropane may show δHb shifts comparable to 19 , but the tert-butoxy group could modulate shielding due to its electron-donating nature and spatial orientation .

Conformational and Computational Modeling

  • Force Field Parameters : Standard OPLSAA force fields require parameter adjustments for cyclopropanes to match quantum mechanics data. The tert-butoxymethylidene group’s steric demands may necessitate further optimization of angle and bond parameters for accurate molecular dynamics simulations .

Data Tables

Table 1: Key Properties of Cyclopropane Derivatives

Compound Substituent Configuration NMR δHb (ppm) Derivatization Flexibility
(tert-Butoxymethylidene)cyclopropane tert-Butoxy Undetermined ~5.8 (est.) Moderate (steric hindrance)
Methoxy-MA (MMA) Methoxy Cis - High
Keto-MA (KMA) Keto Trans - Moderate (electron effects)
GABA analog IIa Methyl Cis-3,4-methano - Restricted

Table 2: Force Field Parameter Adjustments for Cyclopropanes

Parameter Type Standard OPLSAA Adjusted for Cyclopropanes Impact of tert-Butoxy Group
Bond Stretching 350 kcal/mol·Å² 400 kcal/mol·Å² Increased strain
Angle Bending 60 kcal/mol·rad² 75 kcal/mol·rad² Enhanced rigidity

Research Implications and Challenges

  • Biological Relevance: Cyclopropane derivatives like monosporasols exhibit antimicrobial activity . The tert-butoxymethylidene group may enhance lipophilicity, improving membrane permeability but requiring toxicity assessments.
  • Synthetic Bottlenecks : Steric hindrance from the tert-butoxy group complicates derivatization, necessitating tailored catalysts or protective strategies .

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